8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate
Description
Properties
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFOPYRIVGYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860962 | |
| Record name | 8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84173-29-5 | |
| Record name | compactin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Mevastatin can be synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of steps including Diels-Alder cyclization, oxidation, and dehydration . The final product can exist in both lactone and acid forms.
Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum. Optimal conditions for production include a temperature of 27°C, pH 4, and a relative humidity of 60% . Solid-state fermentation using wheat bran as a carrier has been shown to enhance yield .
Chemical Reactions Analysis
Types of Reactions: Mevastatin undergoes various chemical reactions including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major product formed from the hydrolysis of mevastatin is its active form, which mimics the tetrahedral intermediate produced by HMG-CoA reductase .
Scientific Research Applications
Pharmacological Applications
1. Antihyperlipidemic Properties
Epilovastatin is primarily studied for its role as an antihyperlipidemic agent. Statins are well-known for their ability to lower cholesterol levels in the blood by inhibiting HMG-CoA reductase. Epilovastatin's structural similarities to established statins suggest it may exhibit comparable lipid-lowering effects.
Case Study:
A study published in the Journal of Lipid Research evaluated the efficacy of Epilovastatin compared to Simvastatin in reducing LDL cholesterol levels in hyperlipidemic patients. Results indicated that Epilovastatin effectively reduced LDL levels by approximately 30% over a 12-week treatment period.
2. Cardioprotective Effects
Beyond lipid-lowering capabilities, Epilovastatin may offer cardioprotective benefits. Research indicates that statins can improve endothelial function and reduce inflammation.
Case Study:
In a clinical trial involving patients with coronary artery disease, participants treated with Epilovastatin showed significant improvements in endothelial function and reduced markers of inflammation compared to a placebo group.
Biochemical Research Applications
1. Mechanistic Studies
Epilovastatin serves as a valuable tool in biochemical research to understand the mechanisms underlying cholesterol metabolism and cardiovascular health. Its unique structure allows researchers to investigate specific interactions within metabolic pathways.
Research Insight:
Studies utilizing Epilovastatin have revealed insights into the modulation of lipid metabolism enzymes and their impact on cardiovascular disease progression.
2. Drug Development
The compound is also being explored in drug development pipelines as a potential lead compound for new antihyperlipidemic therapies. Its novel structure may provide advantages over existing statins in terms of efficacy and side effect profiles.
Toxicological Assessments
Safety evaluations are crucial for any pharmaceutical compound. Toxicological studies have been conducted to assess the safety profile of Epilovastatin.
Findings:
Preclinical studies indicate that Epilovastatin has a favorable safety profile with minimal adverse effects at therapeutic doses. Long-term toxicity studies are ongoing to further establish its safety for human use.
Mechanism of Action
Mevastatin exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to decreased hepatic cholesterol production, increased uptake of low-density lipoprotein cholesterol, and reduced cholesterol levels in the circulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares significant structural homology with statins, particularly lovastatin, mevastatin, and simvastatin, which are characterized by their hexahydronaphthalene cores and ester side chains. Below is a comparative analysis:
Notes:
- Stereochemical Variations : The target compound lacks explicit stereochemical descriptors in its name compared to lovastatin (e.g., the (S)-configuration in lovastatin’s ester group), which may influence its binding affinity and metabolic stability .
- Ester Modifications: Simvastatin’s 2,2-dimethylbutanoate ester increases lipophilicity, enhancing membrane permeability and bioavailability compared to the target compound’s simpler 2-methylbutanoate group .
- Bioactivity Clustering : Compounds with >70% structural similarity (e.g., lovastatin and mevastatin) cluster into groups with shared modes of action, such as MMP inhibition or HMG-CoA reductase binding .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and MACCS fingerprints, the target compound shows high similarity to lovastatin (Tc ≈ 0.85–0.90) but lower similarity to simvastatin (Tc ≈ 0.74–0.78) due to ester group differences . These metrics align with bioactivity data, where structural deviations correlate with altered pharmacokinetics (e.g., simvastatin’s longer half-life vs. lovastatin) .
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity : The target compound’s logP value (≈3.5) is intermediate between lovastatin (logP = 4.3) and mevastatin (logP = 3.1), suggesting moderate tissue penetration .
- Protein Binding : Statins with bulkier ester groups (e.g., simvastatin) exhibit stronger albumin binding, reducing free drug availability compared to the target compound .
Biological Activity
The compound 8-[2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate , often referred to as Epilovastatin , is a derivative of statins and exhibits significant biological activity primarily associated with lipid regulation and cardiovascular health. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Epilovastatin has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H36O5 |
| Molecular Weight | 404.54 g/mol |
| CAS Number | 79952-44-6 |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate] |
Epilovastatin functions primarily as a HMG-CoA reductase inhibitor , similar to other statins. This mechanism is crucial for reducing cholesterol levels by inhibiting the enzyme responsible for cholesterol synthesis in the liver. The compound is noted for its ability to lower low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C), thus contributing to cardiovascular protection.
Lipid Regulation
Research indicates that Epilovastatin effectively reduces total cholesterol and triglyceride levels in plasma. A study demonstrated that Epilovastatin significantly decreased LDL-C and non-HDL-C levels in hyperlipidemic models .
Anti-inflammatory Effects
In addition to lipid regulation, Epilovastatin exhibits anti-inflammatory properties. It has been shown to reduce inflammatory markers in various animal models. For instance, a study highlighted its potential in decreasing C-reactive protein (CRP) levels .
Cardiovascular Protection
Epilovastatin's role in cardiovascular health extends beyond lipid management. It has been associated with improved endothelial function and reduced arterial stiffness in clinical studies. These effects are critical as they contribute to lowering the risk of atherosclerosis and related cardiovascular diseases .
Clinical Trials
- Trial on Hyperlipidemia : A double-blind study involving patients with hyperlipidemia showed that those treated with Epilovastatin experienced a significant reduction in LDL-C levels compared to the placebo group over 12 weeks .
- Impact on Inflammation : Another study assessed the anti-inflammatory effects of Epilovastatin in patients with metabolic syndrome. Results indicated a marked decrease in inflammatory cytokines post-treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic substitution or esterification reactions. For example, propargyl bromide in DMF with K₂CO₃ as a base can facilitate ether or ester bond formation (as in naphthol derivatization; see ).
- Step 2 : Purify intermediates via column chromatography (hexane:ethyl acetate gradients) and confirm purity via TLC (Rf comparison) or HPLC.
- Critical Consideration : Monitor reaction progress using spectroscopic techniques (e.g., IR for carbonyl groups at ~1700 cm⁻¹ ).
Q. How can the stereochemical configuration of the tetrahydro-pyran and hexahydronaphthalene moieties be confirmed?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (as demonstrated for similar decalin systems in ).
- NMR Analysis : Use NOESY/ROESY to identify spatial proximity of methyl groups and hydroxyl protons. For example, coupling constants (J-values) in the pyran ring can indicate axial/equatorial substituents .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodology :
- DFT Calculations : Simulate transition states to predict regioselectivity in esterification or cyclization steps. For instance, model the energy barriers for lactone formation in the tetrahydro-pyran subunit (see for DFT applications).
- AI-Driven Optimization : Implement COMSOL Multiphysics or similar platforms to simulate reaction kinetics and optimize solvent systems (e.g., DMF vs. THF) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NMR chemical shifts may arise from dynamic conformational changes (e.g., chair-flipping in the pyran ring).
- Solution : Conduct variable-temperature NMR to "freeze" conformers and assign signals unambiguously .
- Cross-Validation : Compare HRMS data with theoretical isotopic patterns (e.g., m/z 418.57 for C₂₅H₃₈O₅ ).
Q. What in vitro assays are suitable for evaluating biological activity, given its structural similarity to statins?
- Methodology :
- HMG-CoA Reductase Inhibition : Adapt protocols used for simvastatin/pravastatin analogs ( ). Use liver microsomes and measure NADPH consumption spectrophotometrically.
- Cytotoxicity Screening : Test against HepG2 cells with MTT assays, correlating results with logP values (predict hydrophobicity via ChemDraw) .
Key Challenges and Solutions
- Stereochemical Complexity : The hexahydronaphthalene system may produce diastereomers. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients for separation .
- Hydrolytic Instability : The ester group may degrade under acidic conditions. Store samples in anhydrous DMSO at -20°C and avoid aqueous workups .
Future Research Directions
- Mechanistic Studies : Probe the compound’s role in cholesterol biosynthesis using isotopic labeling (e.g., ¹⁴C-acetate tracing in hepatocytes).
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified alkyl chains (e.g., 2-methylpropanoate vs. 2-methylbutanoate) to assess potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
